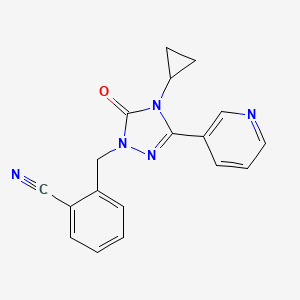
3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with two cyclopropyl groups at the 3 and 5 positions . The hydrochloride indicates the presence of a chloride ion, making the compound a salt .Applications De Recherche Scientifique
Triazole Compounds in Medicinal Chemistry
Triazoles, including 3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride, have been extensively studied for their diverse biological activities. These compounds are crucial for developing new drugs due to their structural versatility, allowing for several structural variations. Research has highlighted their potential against a broad range of diseases, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The exploration of triazoles in drug development is driven by the need for new therapeutic agents, especially against resistant bacterial strains and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Corrosion Inhibition
The triazole derivative 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has demonstrated exceptional efficacy as a corrosion inhibitor for mild steel in acidic media. This compound showcases high inhibition efficiencies, suggesting its potential for protecting metals against corrosion in industrial applications. The mechanism of adsorption of these triazole derivatives follows Langmuir's adsorption isotherm, indicating a strong and specific interaction with the metal surface (Lagrenée et al., 2002).
Material Science
In material science, triazoles have been utilized for the synthesis of biologically and industrially significant compounds. Innovations in green chemistry approaches for synthesizing triazoles demonstrate the commitment to environmental sustainability while maintaining the efficacy of these compounds. The development of novel triazoles via environmentally friendly methods opens new avenues for their application in various fields, including drug delivery systems and materials resistant to harsh conditions (Singh et al., 2013).
Orientations Futures
The future directions for “3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a promising candidate for drug discovery and development .
Mécanisme D'action
Target of Action
It is known that 1,2,3-triazole derivatives interact with various biological targets, such as enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . The specific mode of action for this compound would need to be determined through further experimental studies.
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can affect a variety of biochemical pathways depending on their specific targets . The specific pathways affected by this compound would need to be determined through further experimental studies.
Result of Action
It is known that 1,2,3-triazole derivatives can have various effects at the molecular and cellular level depending on their specific targets and mode of action . The specific effects of this compound would need to be determined through further experimental studies.
Propriétés
IUPAC Name |
3,5-dicyclopropyl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-5(1)7-9-8(11-10-7)6-3-4-6;/h5-6H,1-4H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVACEAPEPDFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)



![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)



![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)
![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)
